molecular formula C10H11N5O B5720104 3-phenyl-N-1H-tetrazol-5-ylpropanamide

3-phenyl-N-1H-tetrazol-5-ylpropanamide

Cat. No. B5720104
M. Wt: 217.23 g/mol
InChI Key: JQPUBNHMTIDUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-1H-tetrazol-5-ylpropanamide is a synthetic compound that belongs to the class of tetrazole derivatives. This compound has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-phenyl-N-1H-tetrazol-5-ylpropanamide is not fully understood. However, studies have suggested that it may act on the GABAergic system, which is involved in the regulation of anxiety, depression, and epilepsy. It has also been suggested that this compound may modulate the activity of ion channels, which are involved in the transmission of nerve impulses.
Biochemical and physiological effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, which are involved in the immune response. It also has been shown to increase the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

The advantages of using 3-phenyl-N-1H-tetrazol-5-ylpropanamide in lab experiments include its high potency and selectivity for its target receptors. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-phenyl-N-1H-tetrazol-5-ylpropanamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its effects on other systems in the body, such as the cardiovascular and respiratory systems. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-phenyl-N-1H-tetrazol-5-ylpropanamide involves a multi-step process. The first step involves the reaction of 3-phenylpropanoic acid with thionyl chloride to form 3-phenylpropanoyl chloride. The second step involves the reaction of 3-phenylpropanoyl chloride with sodium azide to form 3-phenyl-N-azido propanamide. The final step involves the reaction of 3-phenyl-N-azido propanamide with copper (II) sulfate to form this compound.

Scientific Research Applications

3-phenyl-N-1H-tetrazol-5-ylpropanamide has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. Studies have also shown that this compound has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-phenyl-N-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c16-9(11-10-12-14-15-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPUBNHMTIDUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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